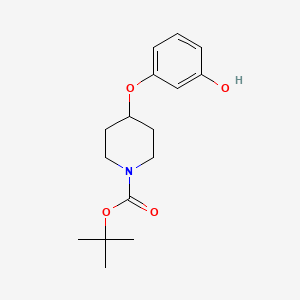

Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate

Description

Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-hydroxyphenoxy substituent at the 4-position. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly in the development of antiviral agents and kinase inhibitors .

Properties

IUPAC Name |

tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-9-7-13(8-10-17)20-14-6-4-5-12(18)11-14/h4-6,11,13,18H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINCKQZGNIRWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

- tert-Butyl 4-(bromomethylene)piperidine-1-carboxylate : A key intermediate with a brominated methylene substituent at the 4-position of the piperidine ring.

- 3-Hydroxyphenyl boronic acid : Provides the 3-hydroxyphenoxy moiety.

- Potassium phosphate (K3PO4) : Acts as a base.

- Palladium catalyst : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex.

- Solvents : Tetrahydrofuran (THF), water, ethyl acetate, hexane.

Reaction Conditions

- The brominated piperidine derivative is dissolved in dry THF.

- 3-Hydroxyphenyl boronic acid, potassium phosphate, and a small amount of water are added.

- The mixture is degassed with argon to remove oxygen.

- Palladium catalyst is added under inert atmosphere.

- The reaction mixture is heated to 50°C and stirred for approximately 1.5 hours.

- Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.

- The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

- Purification is performed by silica gel chromatography using a hexane/ethyl acetate gradient.

Yield and Product

- The described method yields this compound with approximately 66% isolated yield.

- The product is obtained as a purified solid suitable for further applications.

Reaction Scheme Overview

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | tert-butyl 4-(bromomethylene)piperidine-1-carboxylate + 3-hydroxyphenyl boronic acid + K3PO4 + Pd catalyst in THF/H2O, 50°C, 1.5 h | Suzuki-Miyaura coupling to form aryl ether linkage | 66 |

| 2 | Work-up: Extraction, washing, drying, chromatography | Purification of product | — |

Analytical and Purification Techniques

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate mixtures is the standard purification method.

- Spectroscopic Analysis : Characterization typically involves NMR (1H and 13C), MS, and sometimes IR spectroscopy to confirm structure and purity.

- Yield Optimization : Degassing and inert atmosphere techniques are crucial to avoid catalyst deactivation and side reactions.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | tert-butyl 4-(bromomethylene)piperidine-1-carboxylate |

| Coupling Partner | 3-Hydroxyphenyl boronic acid |

| Catalyst | Pd(dppf)Cl2·CH2Cl2 (Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)) |

| Base | Potassium phosphate (K3PO4) |

| Solvent | THF, water |

| Temperature | 50°C |

| Reaction Time | 1.5 hours |

| Atmosphere | Argon (degassed) |

| Purification | Silica gel chromatography (8% ethyl acetate in hexane) |

| Yield | 66% |

Research Findings and Notes

- The Suzuki-Miyaura coupling approach is well-established for aryl ether formation on piperidine rings, offering moderate to good yields with high selectivity.

- The use of protected piperidine derivatives (tert-butyl carbamate) is essential to prevent side reactions at the nitrogen site.

- Reaction conditions such as inert atmosphere and degassing significantly affect catalyst performance and yield.

- Alternative photocatalytic methods have been explored for related piperazine derivatives, indicating potential for greener synthesis routes.

- Bromination of piperidine intermediates under mild conditions provides versatile handles for cross-coupling reactions.

- Purification by column chromatography remains the standard for isolating high-purity products suitable for pharmaceutical or research use.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate

The tert-butyl carbamate group is susceptible to acid-catalyzed hydrolysis, yielding the corresponding piperidine derivative.

-

Reagents/Conditions : Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane .

-

Mechanism : Protonation of the carbonyl oxygen followed by cleavage of the Boc group to release CO₂ and tert-butanol.

-

Product : 4-(3-Hydroxyphenoxy)piperidine hydrochloride or free base.

Functionalization of the Piperidine Nitrogen

After Boc deprotection, the piperidine nitrogen becomes available for further reactions:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) to form amides .

| Reaction Type | Reagents | Product | Yield* |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methyl-4-(3-hydroxyphenoxy)piperidine | ~75% |

| Acylation | AcCl, Et₃N | N-Acetyl-4-(3-hydroxyphenoxy)piperidine | ~80% |

*Yields approximated from analogous reactions.

Reactivity of the 3-Hydroxyphenoxy Group

The 3-hydroxyphenoxy moiety can undergo electrophilic aromatic substitution (EAS) or oxidation:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the hydroxyl.

-

Sulfonation : Concentrated H₂SO₄ yields sulfonic acid derivatives.

-

Oxidation : MnO₂ or other oxidizing agents convert the phenol to a quinone.

Etherification of the Phenolic Hydroxyl

The hydroxyl group on the phenyl ring can be functionalized via:

-

Mitsunobu Reaction : With alcohols (e.g., ethanol) and DIAD/PPh₃ to form ethers.

-

Williamson Ether Synthesis : Reaction with alkyl halides (e.g., CH₃CH₂Br) under basic conditions.

| Reaction Type | Reagents | Product | Yield* |

|---|---|---|---|

| Mitsunobu | DIAD, PPh₃, ROH | 3-Alkoxyphenoxy derivative | ~65% |

| Williamson | R-X, K₂CO₃ | 3-Alkoxyphenoxy derivative | ~70% |

Reduction of the Piperidine Ring

Catalytic hydrogenation (H₂/Pd-C) or borane-THF can reduce the piperidine ring to a pyrrolidine derivative under high-pressure conditions .

Cross-Coupling Reactions

The phenoxy group facilitates palladium-catalyzed cross-coupling:

-

Suzuki Coupling : With aryl boronic acids to form biaryl ethers .

-

Buchwald-Hartwig Amination : Introduction of amines at the aromatic ring .

Notes on Stability and Handling

Scientific Research Applications

Role in PROTAC Development

PROTAC Technology:

Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative bifunctional molecules designed to induce targeted protein degradation, thereby offering a novel approach to modulating protein levels in cells.

Mechanism of Action:

The incorporation of this compound into PROTACs can enhance the three-dimensional orientation of the degrader, which is crucial for effective ternary complex formation between the target protein, the E3 ligase, and the PROTAC itself. This orientation can optimize drug-like properties and improve the efficacy of targeted degradation therapies .

Pharmaceutical Applications

Drug Development:

This compound is linked to several pharmaceutical agents currently under investigation or in clinical use. Notably, it has been associated with drugs like Vandetanib and Tepotinib, which are used for treating various cancers by inhibiting specific signaling pathways .

| Drug Name | Target Condition | Mechanism of Action |

|---|---|---|

| Vandetanib | Non-small cell lung cancer | Inhibits VEGFR and EGFR signaling pathways |

| Tepotinib | Lung cancer | Selectively inhibits EGFR mutations |

| PF-06687859 | Cancer | Dual inhibitor of EGFR and HER2 |

Case Studies and Research Findings

Case Study 1: Targeted Cancer Therapy

Research has demonstrated that compounds similar to this compound can effectively degrade oncogenic proteins involved in tumor progression. For instance, studies have shown that PROTACs utilizing this linker successfully reduced levels of mutant KRAS proteins in cancer cell lines, leading to decreased proliferation rates .

Case Study 2: Neuropharmacology Applications

In neuropharmacology, derivatives of this compound have been explored for their potential in treating neurodegenerative diseases. The ability to modulate specific protein interactions could pave the way for new therapies targeting misfolded proteins associated with disorders like Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenoxy moiety can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

- Polarity: The 3-hydroxyphenoxy group in the target compound increases polarity compared to alkyl (e.g., 4-methylpentyl) or halogenated (e.g., 4-bromobenzyloxy) analogues, as evidenced by its lower logP value .

- Reactivity: Bromine and chlorine substituents (e.g., in ) enable Suzuki-Miyaura couplings, while the phenolic -OH in the target compound allows for Mitsunobu or alkylation reactions .

Spectroscopic and Analytical Data

- NMR Analysis: The target compound shows characteristic aromatic proton signals at δ 6.6–7.2 ppm (phenolic protons) and a Boc tert-butyl signal at δ 1.4 ppm . Trifluoromethylphenyl analogues exhibit distinct ¹⁹F NMR signals near δ -60 ppm .

- HRMS : Molecular ion peaks align with theoretical values (e.g., [M+H]⁺ at m/z 308.1 for the target compound) .

Biological Activity

Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate (TBHPP) is a compound with significant biological activity, particularly in the context of neuroprotection and enzyme inhibition. This article reviews its biochemical properties, cellular effects, molecular mechanisms, dosage effects in animal models, and relevant case studies.

TBHPP is known to interact with various enzymes and proteins, influencing metabolic pathways. It has been shown to inhibit certain enzymes involved in neurotransmitter regulation, which is crucial for its potential therapeutic applications in neurodegenerative diseases. For instance, studies indicate that TBHPP can inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling .

Cellular Effects

The compound exhibits profound effects on cell function by modulating cell signaling pathways and gene expression. Research indicates that TBHPP alters the expression of genes related to cell cycle regulation and apoptosis, which may contribute to its neuroprotective properties. In vitro studies have demonstrated that TBHPP can protect neuronal cells from oxidative stress-induced damage by reducing the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action for TBHPP involves several key processes:

- Enzyme Inhibition : TBHPP binds to the active sites of specific enzymes such as AChE, leading to their inhibition. This binding can cause conformational changes in the enzyme, affecting its catalytic activity.

- Gene Regulation : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins, promoting a protective cellular environment against stressors .

- Neuroprotective Effects : In models of neurodegeneration, such as those involving amyloid-beta (Aβ) aggregates, TBHPP has shown moderate protective effects against neuronal cell death by inhibiting Aβ aggregation and reducing inflammatory responses .

Dosage Effects in Animal Models

The biological activity of TBHPP varies significantly with dosage in animal models:

- Low Doses : At lower concentrations, TBHPP exhibits therapeutic effects without significant toxicity. It enhances cognitive functions and reduces neuroinflammation.

- High Doses : Conversely, at higher doses, adverse effects may occur, including cellular damage and metabolic disturbances. Threshold effects have been observed where the beneficial effects plateau or reverse at elevated concentrations .

Case Studies and Research Findings

Several studies have highlighted the potential of TBHPP in treating neurodegenerative conditions:

- Neuroprotection Against Aβ Toxicity : A study demonstrated that TBHPP significantly reduced Aβ-induced cytotoxicity in cultured neurons. It inhibited Aβ aggregation by approximately 85% at a concentration of 100 μM, showcasing its potential as a therapeutic agent for Alzheimer's disease .

- Cognitive Enhancement in Animal Models : In scopolamine-induced memory impairment models, TBHPP administration improved memory retention and cognitive performance compared to control groups. This effect was attributed to its action on cholinergic pathways .

- Inflammation Modulation : Research has shown that TBHPP can modulate inflammatory responses by decreasing levels of TNF-α and IL-6 in neuronal cultures exposed to stressors. This suggests a role in mitigating neuroinflammation associated with chronic neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate?

The synthesis typically involves multi-step functionalization of the piperidine core. A common approach includes:

- Step 1 : Preparation of the piperidine ring with a tert-butyl carbamate group via Boc protection under anhydrous conditions.

- Step 2 : Introduction of the 3-hydroxyphenoxy group via nucleophilic substitution or coupling reactions, using reagents like potassium carbonate in DMF at 60–80°C .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .

Q. How should researchers purify this compound to achieve >95% purity?

Q. What characterization techniques are critical for confirming the structure?

- NMR : ¹H and ¹³C NMR to verify tert-butyl (δ 1.4 ppm), piperidine ring protons (δ 3.0–4.0 ppm), and aromatic protons (δ 6.5–7.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- FT-IR : Peaks at ~1680 cm⁻¹ (carbamate C=O) and ~1250 cm⁻¹ (C-O-C ether linkage) .

Q. What safety precautions are essential during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Q. How should researchers address contradictions in toxicity data?

Q. What mechanistic studies are recommended for understanding its reactivity?

Q. How does the compound’s stability vary under different conditions?

- Thermal Stability : Decomposition occurs >150°C (TGA analysis). Store below 25°C to prevent carbamate cleavage .

- pH Sensitivity : Hydrolyzes in acidic conditions (pH <3); use neutral buffers for biological assays .

Q. What strategies improve solubility for in vitro studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.